15-keto-prostaglandin E2
Overview
Description
15-keto Prostaglandin E2 is a metabolite of Prostaglandin E2, which is a potent lipid mediator involved in various physiological processes, including inflammation and carcinogenesis . This compound is formed by the oxidation of the 15-hydroxyl group of Prostaglandin E2 by the enzyme 15-hydroxyprostaglandin dehydrogenase .
Mechanism of Action
Target of Action
The primary target of 15-keto-prostaglandin E2 (15k-PGE2) is the peroxisome proliferator-activated receptor gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a key role in regulating lipid metabolism, inflammation, and cell proliferation . Additionally, 15k-PGE2 has been shown to inhibit STAT3 signaling, thereby suppressing cell growth and proliferation .
Mode of Action
15k-PGE2 interacts with its targets by activating PPAR-γ to promote growth during infection . It also inhibits STAT3 signaling through cysteine thiol modification . This dual action allows 15k-PGE2 to both promote growth in certain contexts and suppress growth in others.
Biochemical Pathways
15k-PGE2 is a metabolite of prostaglandin E2 (PGE2), formed by 15-hydroxy prostaglandin dehydrogenase (15-PGDH) . This conversion is part of the cyclooxygenase (COX) pathway, which is responsible for the production of prostanoids from arachidonic acid . The activation of PPAR-γ by 15k-PGE2 promotes growth during infection, implicating this compound in the regulation of immune responses .
Pharmacokinetics
15k-PGE2 is a metabolite of PGE2 and is formed almost instantaneously and completely in vivo . It accumulates to detectable levels in plasma, with levels in humans between 10-100 pg/ml . It undergoes further metabolism and chemical decomposition, giving it a relatively short half-life .
Result of Action
The activation of PPAR-γ by 15k-PGE2 promotes the growth of Cryptococcus neoformans during infection . On the other hand, the inhibition of STAT3 signaling by 15k-PGE2 results in the suppression of cell growth and proliferation . These actions highlight the dual role of 15k-PGE2 in both promoting and suppressing growth depending on the context.
Action Environment
The action of 15k-PGE2 is influenced by the environment within the host organism. For instance, the conversion of PGE2 to 15k-PGE2 is required for the promotion of fungal growth during infection . Furthermore, the effects of 15k-PGE2 can be influenced by factors such as the presence of other immune cells, the state of the host’s immune system, and the presence of other signaling molecules .
Biochemical Analysis
Biochemical Properties
15-Keto-Prostaglandin E2 inhibits the activation of STAT3 by binding to its Cys259 residue . It can bind and stabilize EP2 and EP4 receptors . It has been found to inhibit the growth and progression of breast cancer cells . Moreover, this compound activates PPAR-γ and promotes fungal growth .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the growth of breast cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to the Cys259 residue of STAT3, inhibiting its activation . This compound can also bind and stabilize EP2 and EP4 receptors . Furthermore, it has been found to activate PPAR-γ .
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-keto Prostaglandin E2 is synthesized from Prostaglandin E2 through the action of 15-hydroxyprostaglandin dehydrogenase. This enzyme catalyzes the oxidation of the 15-hydroxyl group to form the keto group . The reaction typically occurs under physiological conditions, with the presence of NAD+ as a cofactor .
Industrial Production Methods: Industrial production of 15-keto Prostaglandin E2 involves the large-scale fermentation of microorganisms that express 15-hydroxyprostaglandin dehydrogenase. The enzyme is then isolated and used to convert Prostaglandin E2 to 15-keto Prostaglandin E2 under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 15-keto Prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: The primary reaction is the oxidation of Prostaglandin E2 to form 15-keto Prostaglandin E2.
Reduction: It can be reduced back to Prostaglandin E2 under certain conditions.
Substitution: The compound can undergo substitution reactions at the keto group.
Common Reagents and Conditions:
Oxidation: NAD+ is a common cofactor used in the oxidation process.
Substitution: Various nucleophiles can be used to substitute the keto group under mild conditions.
Major Products Formed:
Oxidation: 15-keto Prostaglandin E2 is the major product formed from the oxidation of Prostaglandin E2.
Reduction: Prostaglandin E2 is the major product formed from the reduction of 15-keto Prostaglandin E2.
Substitution: Substituted derivatives of 15-keto Prostaglandin E2 are formed depending on the nucleophile used.
Scientific Research Applications
15-keto Prostaglandin E2 has several scientific research applications, including:
Chemistry: It is used as a standard in analytical chemistry for the quantification of Prostaglandin E2 metabolites.
Biology: The compound is studied for its role in modulating immune responses and inflammation.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
Prostaglandin E2: The precursor of 15-keto Prostaglandin E2, involved in inflammation and carcinogenesis.
15-keto Prostaglandin F2α: Another metabolite of Prostaglandin F2α, involved in similar physiological processes.
Uniqueness: 15-keto Prostaglandin E2 is unique due to its specific role in modulating immune responses and its potential therapeutic effects in cancer and inflammatory diseases . Unlike its precursor, Prostaglandin E2, 15-keto Prostaglandin E2 does not bind effectively to the same receptors, leading to different physiological effects .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTJDWROBKPZNV-KMXMBPPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317991 | |
Record name | 15-keto-PGE2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 15-Keto-prostaglandin E2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26441-05-4 | |
Record name | 15-keto-PGE2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26441-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-Ketoprostaglandin E2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026441054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-keto-PGE2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15-KETOPROSTAGLANDIN E2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S0F1FTK13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 15-Keto-prostaglandin E2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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